1-Ethenoxy-4-(4-ethenoxyphenyl)benzene
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Overview
Description
1-Ethenoxy-4-(4-ethenoxyphenyl)benzene is an organic compound with the molecular formula C16H14O2. It is a derivative of benzene, characterized by the presence of two ethenoxy groups attached to the benzene ring. This compound is also known by other names such as 4-(4-ethenoxyphenyl)phenyl vinyl ether and 4-vinyloxybiphenyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenoxy-4-(4-ethenoxyphenyl)benzene typically involves the reaction of 4-bromophenyl vinyl ether with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Ethenoxy-4-(4-ethenoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Ethenoxy-4-(4-ethenoxyphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethenoxy-4-(4-ethenoxyphenyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of ethenoxy groups can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Vinyloxybiphenyl
- 4-Phenylphenyl vinyl ether
- 4-Biphenylyl vinyl
Uniqueness
1-Ethenoxy-4-(4-ethenoxyphenyl)benzene is unique due to the presence of two ethenoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. This structural feature can enhance its utility in various applications, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-ethenoxy-4-(4-ethenoxyphenyl)benzene |
InChI |
InChI=1S/C16H14O2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h3-12H,1-2H2 |
InChI Key |
KDMKNYRMJYZBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)C2=CC=C(C=C2)OC=C |
Origin of Product |
United States |
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